molecular formula C8H13ClO2 B2757596 1-Chloro-3-(oxan-4-yl)propan-2-one CAS No. 2356549-34-1

1-Chloro-3-(oxan-4-yl)propan-2-one

Cat. No.: B2757596
CAS No.: 2356549-34-1
M. Wt: 176.64
InChI Key: FSMJSGLZZDPGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(oxan-4-yl)propan-2-one is an organic compound with the molecular formula C8H13ClO2 It is a chlorinated ketone that features a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(oxan-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropan-2-one with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the tetrahydrofuran ring. Another method involves the chlorination of 3-(oxan-4-yl)propan-2-one using phosphorus pentachloride or sulfuryl chloride under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination reactions using efficient and cost-effective reagents. The process is optimized to ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(oxan-4-yl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives such as 3-(oxan-4-yl)propan-2-amine or 3-(oxan-4-yl)propan-2-thiol.

    Reduction: 1-Chloro-3-(oxan-4-yl)propan-2-ol.

    Oxidation: 3-(oxan-4-yl)propanoic acid.

Scientific Research Applications

1-Chloro-3-(oxan-4-yl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential as a building block in the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-3-(oxan-4-yl)propan-2-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ketone group are key functional sites that participate in various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and affecting metabolic pathways.

Comparison with Similar Compounds

1-Chloro-3-(oxan-4-yl)propan-2-one can be compared with other chlorinated ketones and tetrahydrofuran derivatives:

    Similar Compounds: 1-chloro-3-(oxolan-3-yl)propan-2-one, 2-chloro-1-(oxan-4-yl)propan-1-one.

    Uniqueness: The presence of both a chlorine atom and a tetrahydrofuran ring in this compound makes it a unique compound with distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and functionalizations, setting it apart from other similar compounds.

Properties

IUPAC Name

1-chloro-3-(oxan-4-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMJSGLZZDPGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.